3-Methoxy-5-(pivaloylamino)pyridine
Vue d'ensemble
Description
3-Methoxy-5-(pivaloylamino)pyridine is a substituted pyridine compound with the empirical formula C₆H₇NO . It features a methoxy group (–OCH₃) at the 3-position of the pyridine ring and a pivaloylamino group (–NHC(CH₃)₃) at the 5-position. The compound exhibits interesting chemical properties due to these functional groups .
Synthesis Analysis
The synthesis of this compound involves the introduction of the methoxy group and the pivaloylamino group onto the pyridine ring. Various synthetic routes may be employed, including condensation reactions, nucleophilic substitutions, or metalation followed by functional group transformations. Detailed synthetic procedures can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridine ring with the substituents mentioned earlier. The methoxy group provides electron density to the ring, affecting its reactivity. The pivaloylamino group contributes steric hindrance and influences the compound’s solubility and stability .
Chemical Reactions Analysis
- Metalation : Ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .
- Catalysis : It may serve as a catalyst for addition reactions of 1,2-acyclic diones to activated acetylenic esters .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Anticancer Applications
A study by Wang et al. (2015) demonstrated the use of a compound structurally similar to 3-Methoxy-5-(pivaloylamino)pyridine in anticancer applications. They modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a PI3Ks inhibitor, by replacing the acetamide group with an alkylurea moiety. This modification resulted in potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity, suggesting the potential of related compounds in cancer therapy (Xiao-meng Wang et al., 2015).
Chemical Synthesis and Modification
Lavecchia et al. (2004) described the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, which involved palladium-mediated coupling reactions. This process included the protection of position 3 by a pivaloyl group, demonstrating the versatility of pyridine derivatives in chemical synthesis (G. Lavecchia et al., 2004).
Catalytic Applications
Neely and Rovis (2014) explored the use of α,β-unsaturated carboxylic acids in Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes. This process yielded substituted pyridines with high regioselectivity, showcasing the role of carboxylic acids as traceless activators in catalysis (J. Neely & T. Rovis, 2014).
Radioligand Applications
Patel et al. (2003) investigated the in vitro properties of 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine, a radioligand for mGluR5 receptor subtype, in rat tissue preparations. This research highlights the use of pyridine derivatives in developing radioligands for studying receptor distribution and pharmacological properties in the brain (S. Patel et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-9(15-4)7-12-6-8/h5-7H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKQFAVFVYLBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.